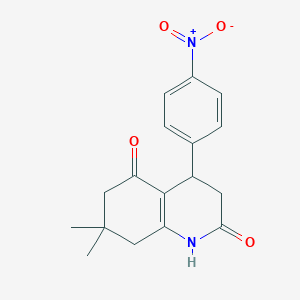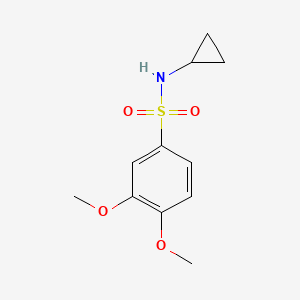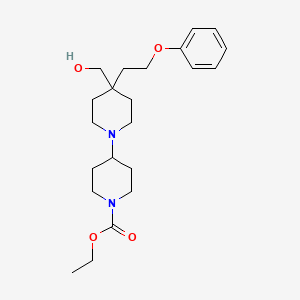![molecular formula C16H22N2O3S B5013286 1-{[3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}piperidine](/img/structure/B5013286.png)
1-{[3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}piperidine is a compound that belongs to a class of chemicals with a sulfonyl piperidine core, often studied for their biological activities and potential applications in medicinal chemistry. The interest in these compounds arises from their versatile chemical structure, which allows for a wide range of chemical reactions and modifications.
Synthesis Analysis
The synthesis of related sulfonyl piperidine derivatives involves various strategies, including coupling reactions and substitutions. For instance, the synthesis of O-substituted derivatives involves coupling benzenesulfonyl chloride with piperidine under controlled conditions, followed by substitution reactions (H. Khalid et al., 2013). Another method includes cyclization of acetylenic sulfones with beta and gamma-chloroamines, showcasing the versatility in synthesizing piperidine-based compounds (Thomas G. Back & K. Nakajima, 2000).
Molecular Structure Analysis
Structural characterization is crucial for understanding the properties and reactivity of these compounds. X-ray diffraction studies have confirmed the molecular structure of related compounds, revealing their crystalline forms and geometries around the sulfur atoms (S. Naveen et al., 2015).
Chemical Reactions and Properties
Sulfonyl piperidines undergo various chemical reactions, including substitutions with carbon nucleophiles, leading to the synthesis of natural product alkaloids and other derivatives (D. Brown et al., 1991). These reactions highlight the compounds' chemical versatility and potential for generating biologically active molecules.
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystalline structure, are influenced by their molecular structure. Detailed analyses, such as those conducted by S. Naveen et al. (2015), provide insights into the compounds' physical characteristics, which are crucial for their practical applications.
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are determined by the functional groups present in the compound. Studies have explored various derivatives, demonstrating their potential antimicrobial activities and interactions with biological targets (Y. Ammar et al., 2004).
Mechanism of Action
While the specific mechanism of action for “1-{[3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}piperidine” is not available, it’s worth noting that pyrrolidine and piperidine derivatives can have various biological effects. For instance, 1-Benzylpyrrolidine-3-amine derivatives with piperidine groups have shown both antiaggregatory and antioxidant effects .
Safety and Hazards
Future Directions
The future directions in the study of pyrrolidine and piperidine derivatives are likely to involve the design of new compounds with different biological profiles . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
(3-piperidin-1-ylsulfonylphenyl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c19-16(17-9-4-5-10-17)14-7-6-8-15(13-14)22(20,21)18-11-2-1-3-12-18/h6-8,13H,1-5,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOIBIRCPDBRJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{4-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-1-piperazinyl}pyrazine](/img/structure/B5013208.png)
![(3S*,4S*)-1-[1-(2-chlorophenyl)-4-piperidinyl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5013218.png)
amino]methyl}phenol](/img/structure/B5013221.png)
![1-[3-(2-phenyl-1H-indol-1-yl)propanoyl]-4-piperidinecarboxamide](/img/structure/B5013225.png)
![2-{[(benzylthio)acetyl]amino}-N-(4-methoxyphenyl)benzamide](/img/structure/B5013232.png)

![2-[{2-[2-(4-chloro-2-methylphenoxy)ethoxy]ethyl}(methyl)amino]ethanol ethanedioate (salt)](/img/structure/B5013244.png)
![allyl 4-[3-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5013249.png)

![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5013262.png)
![N-(3-chlorophenyl)-N'-[2-(4-morpholinyl)ethyl]urea](/img/structure/B5013267.png)


